Dihydrofolic acid
Overview
Description
Dihydrofolic acid (DHF) is an intermediate in the conversion of dietary folic acid to tetrahydrofolate by dihydrofolate reductase (DHFR). In bacteria, dihydrofolic acid is generated from 7,8-dihydropteroate by dihydrofolate synthetase .
Synthesis Analysis
Dihydrofolate reductase-thymidylate synthase (DHFR-TS) plays a crucial role in the synthesis of dihydrofolic acid. One of the DHFR-TS isoforms (DHFR-TS3) operates as an inhibitor of its two homologs, thus regulating DHFR and TS activities and, as a consequence, folate abundance . Another study shows that dihydrofolic acid can be formed enzymatically, in the presence of adenosine triphosphate, from 2-amino-4-hydroxy-6-hydroxymethyldihydropteridine and p-aminobenzoylglutamic acid .Molecular Structure Analysis
The molecular formula of Dihydrofolic acid is C19H21N7O6 .Chemical Reactions Analysis
Dihydrofolic acid is converted to tetrahydrofolic acid by dihydrofolate reductase . A study shows that the availability of labeled dihydrofolates allowed the measurement of heavy-atom isotope effects for the reaction catalyzed by the drug target dihydrofolate reductase and established that protonation at N5 of H2F and hydride transfer to C6 occur in a stepwise mechanism .Physical And Chemical Properties Analysis
The molecular formula of Dihydrofolic acid is C19H21N7O6, and its molar mass is 443.414 g/mol .Scientific Research Applications
1. Overproduction in Fermentation Processes
Dihydrofolate (dihydrofolic acid) plays a significant role in the biosynthesis of folates. A study by Khiralla, El-tarras, and Elhariry (2019) demonstrated the overproduction of total folate by inducing the accumulation of dihydrofolate (DHF) due to inhibition of dihydrofolate reductase (DHFR) in a thermosensitive mutant of Lactobacillus plantarum. This strategy is useful for enhancing DHF production in fermentation processes (Khiralla, El-tarras, & Elhariry, 2019).
2. Potential in Drug Development
Dihydrofolate reductase, which acts on dihydrofolic acid, is a critical enzyme in DNA synthesis and a target for chemotherapy. Mhatre, Gupta, and Marar (2017) evaluated anthraquinones from Morinda citrifolia L. as potential inhibitors of human dihydrofolate reductase, demonstrating the relevance of DHF and DHFR in developing antifolate drugs (Mhatre, Gupta, & Marar, 2017).
3. Role in Genetic Disorders
A novel homozygous mutation in the DHFR gene, impacting dihydrofolate reductase activity and consequently affecting dihydrofolic and tetrahydrofolic acid levels, was linked to megaloblastic anemia, infantile leukemia, and immunodeficiency (Kuijpers et al., 2022). This indicates the importance of dihydrofolic acid in understanding genetic disorders (Kuijpers et al., 2022).
4. Understanding Drug Resistance and Enzyme Inhibition
Research oninhibitors of dihydrofolate reductase, such as a study by Raimondi et al. (2019), provides insights into the development of new anticancer agents targeting DHFR. This highlights the importance of dihydrofolic acid in cancer chemotherapy and the quest for novel DHFR inhibitors (Raimondi et al., 2019).
5. Biochemical and Molecular Studies
Dihydrofolate reductase, acting on dihydrofolic acid, is used as a model enzyme for teaching molecular and biochemical techniques. Lau and Gilbert (2012) demonstrated using DHFR for gene expression, purification, and enzymatic assay, illustrating the enzyme's role in educational and research settings (Lau & Gilbert, 2012).
6. Understanding Folate Metabolism
Studies like the one by Chen et al. (2021) on the interaction between tetrahydrofolic acid and formaldehyde shed light on the complex biochemical pathways involved in folate metabolism, where dihydrofolate plays a crucial role (Chen et al., 2021).
Safety And Hazards
Future Directions
Dihydrofolic acid is a folic acid derivative which is converted to tetrahydrofolic acid by dihydrofolate reductase. Since tetrahydrofolate is needed to make both purines and pyrimidines, which are building blocks of DNA and RNA, dihydrofolate reductase is targeted by various drugs to prevent nucleic acid synthesis . This presents potential future directions for the development of drugs targeting dihydrofolate reductase.
properties
IUPAC Name |
(2S)-2-[[4-[(2-amino-4-oxo-7,8-dihydro-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7O6/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28/h1-4,12,21H,5-8H2,(H,24,29)(H,27,28)(H,31,32)(H4,20,22,25,26,30)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZRNSSUDZOLUSN-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NC2=C(N1)N=C(NC2=O)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=NC2=C(N1)N=C(NC2=O)N)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401027140 | |
Record name | Dihydrofolic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401027140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Dihydrofolic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001056 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Dihydrofolic acid | |
CAS RN |
4033-27-6 | |
Record name | Dihydrofolic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4033-27-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dihydrofolate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004033276 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dihydrofolic Acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02015 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Dihydrofolic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401027140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIHYDROFOLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KXP0KNM559 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Dihydrofolic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001056 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.